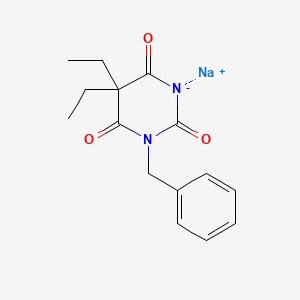
Sodium 1-benzyl-5,5-diethylbarbiturate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 1-benzyl-5,5-diethylbarbiturate: is a barbiturate derivative known for its sedative and hypnotic properties. It is a sodium salt form of 1-benzyl-5,5-diethylbarbituric acid, which belongs to the class of barbiturates. Barbiturates are central nervous system depressants that were widely used in the past for their sedative, hypnotic, and anticonvulsant effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-benzyl-5,5-diethylbarbiturate typically involves the alkylation of 5,5-diethylbarbituric acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified through recrystallization and dried under vacuum.
化学反应分析
Types of Reactions:
Oxidation: Sodium 1-benzyl-5,5-diethylbarbiturate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups of the barbiturate ring, potentially forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives of the barbiturate ring.
Substitution: Various substituted barbiturates depending on the nucleophile used.
科学研究应用
Chemistry: Sodium 1-benzyl-5,5-diethylbarbiturate is used as a reagent in organic synthesis, particularly in the preparation of other barbiturate derivatives. It serves as a model compound for studying the reactivity and properties of barbiturates.
Biology: In biological research, this compound is used to study the effects of barbiturates on the central nervous system. It is also used in pharmacological studies to understand the mechanisms of action of sedative and hypnotic drugs.
Medicine: While its use in medicine has declined due to the availability of safer alternatives, this compound has historical significance as a sedative and hypnotic agent. It has been used in the treatment of insomnia and as an anesthetic in surgical procedures.
Industry: In the industrial sector, this compound is used in the manufacture of other barbiturate compounds. It is also employed in the production of certain pharmaceuticals and chemical intermediates.
作用机制
Sodium 1-benzyl-5,5-diethylbarbiturate exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity in the brain. It binds to the GABA receptor complex, increasing the duration of chloride ion channel opening and leading to hyperpolarization of the neuronal membrane. This results in a decrease in neuronal excitability and produces sedative and hypnotic effects.
相似化合物的比较
Sodium 5,5-diethylbarbiturate: Another barbiturate derivative with similar sedative and hypnotic properties.
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Thiopental: A barbiturate used as an anesthetic agent.
Uniqueness: Sodium 1-benzyl-5,5-diethylbarbiturate is unique due to the presence of the benzyl group, which influences its pharmacokinetic and pharmacodynamic properties. The benzyl group enhances its lipophilicity, allowing for better penetration of the blood-brain barrier and more potent central nervous system effects compared to other barbiturates.
属性
CAS 编号 |
94201-49-7 |
|---|---|
分子式 |
C15H17N2NaO3 |
分子量 |
296.30 g/mol |
IUPAC 名称 |
sodium;1-benzyl-5,5-diethylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C15H18N2O3.Na/c1-3-15(4-2)12(18)16-14(20)17(13(15)19)10-11-8-6-5-7-9-11;/h5-9H,3-4,10H2,1-2H3,(H,16,18,20);/q;+1/p-1 |
InChI 键 |
BZXGMPMMCUFEBT-UHFFFAOYSA-M |
规范 SMILES |
CCC1(C(=O)[N-]C(=O)N(C1=O)CC2=CC=CC=C2)CC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















